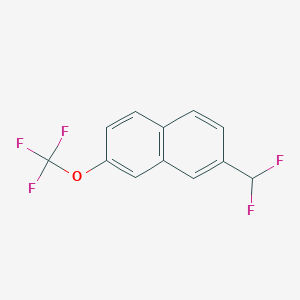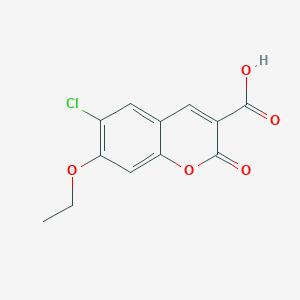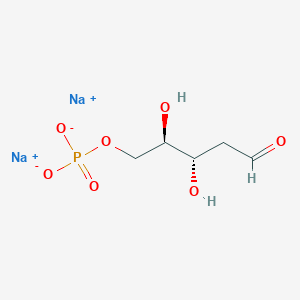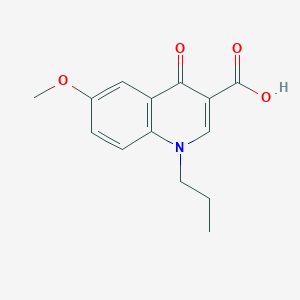
2-(Difluoromethyl)-7-(trifluoromethoxy)naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Difluoromethyl)-7-(trifluoromethoxy)naphthalene is a fluorinated aromatic compound that has garnered significant interest in various fields of research due to its unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-7-(trifluoromethoxy)naphthalene typically involves the introduction of difluoromethyl and trifluoromethoxy groups onto a naphthalene scaffold. One common method involves the use of difluoromethylation and trifluoromethylation reagents under specific reaction conditions. For instance, difluoromethylation can be achieved using difluoromethyl radicals generated from difluoromethyl halides in the presence of radical initiators . Trifluoromethylation can be carried out using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, the development of robust purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
2-(Difluoromethyl)-7-(trifluoromethoxy)naphthalene can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include halogenating agents, oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the naphthalene ring.
科学的研究の応用
2-(Difluoromethyl)-7-(trifluoromethoxy)naphthalene has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical transformations.
Biology: Its unique chemical properties make it a valuable tool in the study of biological systems, including enzyme inhibition and protein-ligand interactions.
Industry: It is used in the development of advanced materials, such as fluorinated polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 2-(Difluoromethyl)-7-(trifluoromethoxy)naphthalene involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins and enzymes, leading to inhibition or modulation of their activity. The compound’s reactivity can also facilitate the formation of covalent bonds with biological molecules, further influencing its biological effects.
類似化合物との比較
Similar Compounds
2-(Difluoromethyl)-7-(trifluoromethyl)naphthalene: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
2-(Difluoromethyl)-7-(difluoromethoxy)naphthalene: Similar structure but with a difluoromethoxy group instead of a trifluoromethoxy group.
2-(Trifluoromethyl)-7-(trifluoromethoxy)naphthalene: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness
2-(Difluoromethyl)-7-(trifluoromethoxy)naphthalene is unique due to the combination of both difluoromethyl and trifluoromethoxy groups on the naphthalene ring. This unique combination imparts distinct chemical properties, such as increased stability, reactivity, and potential biological activity, making it a valuable compound for various applications.
特性
分子式 |
C12H7F5O |
|---|---|
分子量 |
262.17 g/mol |
IUPAC名 |
2-(difluoromethyl)-7-(trifluoromethoxy)naphthalene |
InChI |
InChI=1S/C12H7F5O/c13-11(14)8-2-1-7-3-4-10(6-9(7)5-8)18-12(15,16)17/h1-6,11H |
InChIキー |
FMEKXBFWSZGDOZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC2=C1C=CC(=C2)OC(F)(F)F)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(7R,8R)-tert-Butyl 7-fluoro-8-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B11855506.png)








![5-Amino-1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11855563.png)

![tert-butyl N-[(Z)-1H-indol-6-ylmethylideneamino]carbamate](/img/structure/B11855574.png)
![1-Benzyl-1,9-diazaspiro[5.5]undecan-2-one](/img/structure/B11855575.png)

